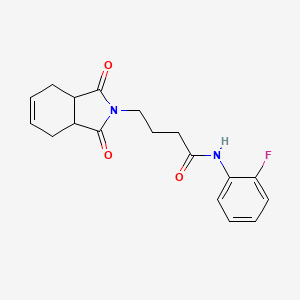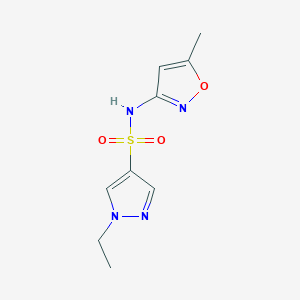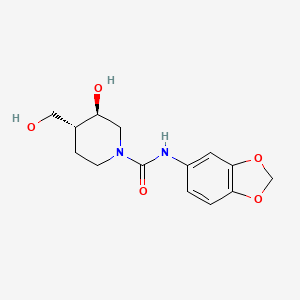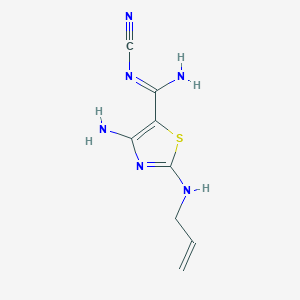
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(2-propyn-1-yloxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(2-propyn-1-yloxy)benzamide, also known as MPT0B390, is a novel compound that has been developed for its potential use in cancer treatment. This compound has been shown to have promising anti-tumor activity in preclinical studies and is currently undergoing further investigation for its therapeutic potential.
作用机制
The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(2-propyn-1-yloxy)benzamide is not fully understood, but it is believed to act through multiple pathways. N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(2-propyn-1-yloxy)benzamide has been shown to inhibit the activity of several proteins involved in cancer cell proliferation and survival, including AKT, mTOR, and Bcl-2. N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(2-propyn-1-yloxy)benzamide has also been shown to induce DNA damage and inhibit DNA repair, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(2-propyn-1-yloxy)benzamide has been shown to have several biochemical and physiological effects in cancer cells. N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(2-propyn-1-yloxy)benzamide has been shown to inhibit cell proliferation, induce cell cycle arrest, and induce apoptosis in cancer cells. N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(2-propyn-1-yloxy)benzamide has also been shown to inhibit tumor growth in animal models. In addition, N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(2-propyn-1-yloxy)benzamide has been shown to have low toxicity in normal cells, indicating its potential as a cancer therapeutic agent.
实验室实验的优点和局限性
One of the main advantages of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(2-propyn-1-yloxy)benzamide for lab experiments is its potent anti-tumor activity in a range of cancer cell lines. This makes N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(2-propyn-1-yloxy)benzamide a valuable tool for studying cancer biology and testing potential cancer therapies. However, one of the limitations of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(2-propyn-1-yloxy)benzamide is its limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(2-propyn-1-yloxy)benzamide. One potential direction is to investigate the use of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(2-propyn-1-yloxy)benzamide in combination with other cancer therapies, such as chemotherapy or radiation therapy. Another direction is to investigate the use of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(2-propyn-1-yloxy)benzamide in the treatment of specific types of cancer, such as breast or lung cancer. Finally, further research is needed to fully understand the mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(2-propyn-1-yloxy)benzamide and its potential as a cancer therapeutic agent.
合成方法
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(2-propyn-1-yloxy)benzamide involves several steps starting from commercially available starting materials. The first step involves the synthesis of 5-methyl-1,3,4-thiadiazol-2-amine, which is then reacted with 4-(2-propyn-1-yloxy)benzoyl chloride to yield N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(2-propyn-1-yloxy)benzamide. The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(2-propyn-1-yloxy)benzamide has been reported in several research articles and has been optimized for high yield and purity.
科学研究应用
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(2-propyn-1-yloxy)benzamide has been extensively studied for its potential use in cancer treatment. Several preclinical studies have shown that N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(2-propyn-1-yloxy)benzamide has potent anti-tumor activity against a range of cancer cell lines, including breast, lung, and prostate cancer. N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(2-propyn-1-yloxy)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, and it has also been shown to inhibit tumor growth in animal models.
属性
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-prop-2-ynoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c1-3-8-18-11-6-4-10(5-7-11)12(17)14-13-16-15-9(2)19-13/h1,4-7H,8H2,2H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBQFEYOALECMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-prop-2-ynoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[2-(4-methoxyphenyl)ethyl]-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5499469.png)

![3-bromo-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5499479.png)

![N,N-dimethyl-7-(1H-pyrazol-3-ylcarbonyl)-2-(4-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5499491.png)
![N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5499498.png)
![methyl 2-[(1,4-dioxa-8-azaspiro[4.5]dec-8-ylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5499506.png)


![methyl 2-[5-(5-chloro-2-ethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5499538.png)

![7-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5499544.png)
![N-cyclopropyl-1'-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5499547.png)
![2,4,5-trichloro-6-[2-(4-chlorobenzylidene)hydrazino]nicotinonitrile](/img/structure/B5499550.png)